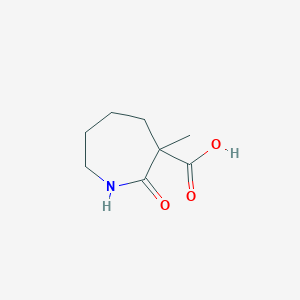

3-Methyl-2-oxoazepane-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-oxoazepane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-8(7(11)12)4-2-3-5-9-6(8)10/h2-5H2,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTOEZHHQLIENC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCNC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Significance in Heterocyclic Compound Synthesis

The synthetic accessibility of a molecule is a primary determinant of its utility in research. For 3-Methyl-2-oxoazepane-3-carboxylic acid, its foundational significance lies in the synthetic strategies that can be employed to construct its core structure and introduce its key functional groups. The synthesis of the parent scaffold, 2-oxoazepane-3-carboxylic acid, can be envisioned through established methods of heterocyclic chemistry. One such powerful strategy is the Dieckmann condensation, an intramolecular reaction of diesters facilitated by a base to form cyclic β-keto esters. wikipedia.orglibretexts.org

In a hypothetical synthesis, a diester precursor containing the requisite seven-atom chain with a nitrogen atom could be cyclized to form the corresponding β-keto ester of the azepane ring. The subsequent introduction of the methyl group at the α-position to both the ketone and the ester (the 3-position of the azepane ring) is a critical transformation. This is typically achieved through an α-alkylation reaction. The ester of 2-oxoazepane-3-carboxylic acid, being a cyclic β-keto ester, can be deprotonated at the α-carbon with a suitable base to form a nucleophilic enolate, which then reacts with an electrophilic methyl source, such as methyl iodide, to install the methyl group. rsc.orgresearchgate.net This alkylation step creates a quaternary carbon center, adding to the molecule's structural complexity. The final step would be the hydrolysis of the ester to yield the target carboxylic acid.

| Step | Reaction Type | Reactants | Product |

| 1 | Dieckmann Condensation | Acyclic diester with nitrogen in the backbone | Ethyl 2-oxoazepane-3-carboxylate |

| 2 | α-Alkylation | Ethyl 2-oxoazepane-3-carboxylate, Base, Methyl iodide | Ethyl 3-methyl-2-oxoazepane-3-carboxylate |

| 3 | Hydrolysis | Ethyl 3-methyl-2-oxoazepane-3-carboxylate | This compound |

The control of stereochemistry at the newly formed quaternary center is a significant challenge and a key area of research in modern asymmetric synthesis. The development of enantioselective alkylation methods, for instance using chiral phase-transfer catalysts, is an active field of investigation. rsc.org

Evolution of Research Interest in Azepane Carboxylic Acid Derivatives

The interest in azepane derivatives has evolved considerably over the past few decades, driven primarily by their discovery in natural products with potent biological activities and their subsequent success as scaffolds in drug discovery. nih.govresearchgate.netnih.gov Azepane-based compounds have demonstrated a wide array of pharmacological properties, including anticancer, antiviral, and antidiabetic activities. nih.gov

The incorporation of a carboxylic acid moiety into the azepane scaffold, as seen in azepane carboxylic acids, further enhances their value. These molecules can be viewed as constrained analogues of amino acids. The cyclic nature of the azepane ring restricts the conformational freedom of the molecule compared to its acyclic counterparts. This conformational constraint is a powerful tool in the design of peptidomimetics, where the goal is to mimic the secondary structures of peptides, such as β-turns and helices, to modulate protein-protein interactions. documentsdelivered.comnih.gov

The introduction of a methyl group at the 3-position, as in 3-Methyl-2-oxoazepane-3-carboxylic acid, further rigidifies the structure and introduces a specific stereochemical element. Research into such substituted cyclic amino acids is driven by the need for more sophisticated tools to probe and manipulate biological systems. The stereochemistry of the quaternary center can have a profound impact on the biological activity and conformational preferences of peptides into which these amino acids are incorporated. nih.govcsic.es

Overview of Current Academic Research Frontiers

De Novo Construction of the 2-Oxoazepane Ring System

The creation of the 2-oxoazepane core from acyclic or smaller cyclic precursors represents a primary strategy for synthesizing complex derivatives. This approach can be broadly categorized into intramolecular cyclization pathways and ring expansion strategies.

Intramolecular Cyclization Pathways

Building the seven-membered ring through the formation of a new bond within a single molecule is a powerful method that allows for precise control over stereochemistry. A key strategy involves the ring expansion of four-membered β-lactam intermediates.

7-exo-trig Ring Closure from β-Lactam Intermediates

A sophisticated and effective method for synthesizing 2-oxoazepane derivatives involves a rearrangement of substituted β-lactams (2-azetidinones) that proceeds via an intramolecular 7-exo-trig cyclization. This pathway is governed by Baldwin's rules for ring closure, which classify cyclization reactions based on ring size, the trajectory of the attacking nucleophile (exo or endo), and the hybridization of the electrophilic center (trig for sp²). A 7-exo-trig closure is a favored process, indicating that the geometric constraints for forming a seven-membered ring via an external (exo) attack on a trigonal carbon (like a carbonyl group) are sterically and orbitally favorable.

A notable application of this principle is the synthesis of quaternary α,α-2-oxoazepane α-amino acids from β-lactams derived from the amino acid ornithine. acs.orgacs.orgnih.gov In this process, a precursor such as a Boc-protected 2-azetidinone with a protected amino group on a side chain is used. The key step is the deprotection of this side-chain amino group. Once liberated, the primary amine acts as an intramolecular nucleophile, attacking the strained carbonyl carbon of the β-lactam ring. This nucleophilic attack initiates the cleavage of the β-lactam's N1-C2 bond and the simultaneous formation of a new amide bond, resulting in the expansion from a four-membered to a seven-membered ring. acs.orgacs.org This concerted ring-opening and ring-closing cascade is a classic example of a 7-exo-trig closure, efficiently yielding the 2-oxoazepane skeleton. acs.orgacs.org

| Starting Material Class | Key Transformation | Cyclization Type | Product Class | Reference |

| Ornithine-derived 2-azetidinones | Catalytic hydrogenolysis (Z-group removal) followed by intramolecular nucleophilic attack | 7-exo-trig | 4-amino-3-methyl-2-oxoazepane-4-carboxylate derivatives | acs.orgacs.orgnih.gov |

Role of Specific Activating Agents and Bases in Cyclization (e.g., Phosphazene Bases)

The efficiency of intramolecular cyclization reactions, including those to form lactams, can be significantly enhanced by the use of specific activating agents and strong, non-nucleophilic bases. Phosphazene bases, such as BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) and P4-tBu, are exceptionally strong organic superbases that excel in this role. organic-chemistry.orgrsc.org

Their primary function is to deprotonate a precursor molecule to generate a highly reactive anionic intermediate. organic-chemistry.org In the context of lactam synthesis, a phosphazene base can deprotonate a primary or secondary amide, or an alcohol, creating a potent nucleophile that can then attack an electrophilic site within the same molecule to facilitate ring closure. organic-chemistry.orgnih.gov For example, in the intramolecular hydroamidation of amide alkenes, a catalytic amount of a P4-base is used to deprotonate the amide N-H bond. The resulting amide anion then attacks the tethered alkene, leading to the formation of a cyclic amide (lactam) after protonation. organic-chemistry.org

While specific literature detailing the use of phosphazene bases in the 7-exo-trig ring expansion of β-lactams to 2-oxoazepanes is not prominent, their established mechanism provides a clear, plausible role. In the rearrangement of ornithine-derived β-lactams, a phosphazene base could be employed to deprotonate the side-chain amino group. This would generate a highly nucleophilic amide anion, which would dramatically accelerate the intramolecular attack on the β-lactam carbonyl, thereby promoting the ring expansion under very mild conditions. The non-nucleophilic nature of the phosphazene base is crucial, as it prevents competitive reactions with the electrophilic carbonyl center.

| Base/Activating Agent | General Role in Cyclization | Proposed Mechanism | Reference |

| Phosphazene Bases (e.g., P4-tBu) | Strong, non-nucleophilic proton abstractor | Deprotonation of an N-H or O-H bond to generate a highly reactive anionic nucleophile for intramolecular attack. | organic-chemistry.orgrsc.org |

Ring Expansion and Rearrangement Strategies

Beyond de novo cyclizations, the structural rearrangement of existing ring systems provides another major avenue to the 2-oxoazepane core.

Rearrangements from Four-Membered Lactam Precursors

The transformation of a four-membered β-lactam into a seven-membered 2-oxoazepane is a powerful ring expansion strategy. As detailed previously (Section 2.1.1.1), this rearrangement can be driven by the intramolecular opening of an activated β-lactam. The synthesis of 4-amino-3-methyl-2-oxoazepane-4-carboxylate derivatives from ornithine-derived 2-azetidinones is a prime example of this methodology. acs.orgacs.orgnih.gov

The process begins with a highly substituted β-lactam precursor. The rearrangement is triggered by the unmasking of a nucleophilic group on a side chain attached to the β-lactam structure. In the documented synthesis, removal of a Z-protecting group from the terminal amine of the ornithine side chain via Pd-C catalyzed hydrogenolysis liberates a free NH₂ group. acs.org This amine immediately engages in an intramolecular nucleophilic attack on the β-lactam carbonyl. The inherent strain of the four-membered ring, combined with the activation provided by an N-Boc group on the lactam nitrogen, facilitates this ring-opening/ring-closing cascade, leading directly to the stable seven-membered 2-oxoazepane product in high yield. acs.org This demonstrates a robust method for converting readily accessible chiral β-lactams into more complex heterocyclic amino acid derivatives. acs.org

Spontaneous Rearrangements of Carboxy-Substituted Azepanes

Spontaneous rearrangements, defined as transformations that occur without the need for a catalyst, heat, or irradiation, are relatively rare for stable cyclic structures like carboxy-substituted azepanes. The 2-oxoazepane (ε-caprolactam) ring is a thermodynamically stable system, and the presence of a carboxylic acid substituent at the 3-position does not inherently introduce the strain or reactivity required for a spontaneous rearrangement under normal conditions.

Research into the stability of related compounds, such as aromatic carboxylic acids, shows they are generally stable, requiring high temperatures (above 300°C) to undergo reactions like decarboxylation. northwestern.eduresearchgate.net Similarly, classical rearrangements that alter the lactam ring itself, such as the Beckmann rearrangement used to produce caprolactam, require strong acid catalysts. researchgate.netrsc.org While some intermediates in these rearrangements, like certain oxime esters, can rearrange without strong Brønsted acids due to the presence of powerful electron-withdrawing groups, this is not a characteristic of the final, stable lactam product. researchgate.net Therefore, a spontaneous rearrangement of a stable molecule like this compound is not a documented or expected synthetic pathway. Its stability makes it more suitable as a synthetic target rather than a precursor for further spontaneous transformations.

Coupling Reactions in Ring Construction (e.g., involving ornithine derivatives)

A key strategy for constructing the 2-oxoazepane ring system involves an intramolecular rearrangement of β-lactam precursors derived from amino acids like ornithine. researchgate.net This method leverages the inherent chirality of the starting material to produce enantiomerically pure target molecules. The synthesis begins with an appropriately protected ornithine derivative, which is first cyclized to form a 1,3,4,4-tetrasubstituted β-lactam (azetidin-2-one). researchgate.net

The crucial ring-expansion step is achieved through the catalytic hydrogenation of these N-Boc-substituted β-lactams using a Palladium-on-carbon (Pd-C) catalyst. researchgate.net This process facilitates the removal of a Z-protecting group (benzyloxycarbonyl) from the ornithine side chain, exposing a free amino group. This primary amine then acts as an intramolecular nucleophile, attacking the carbonyl group of the strained four-membered β-lactam ring. researchgate.net This nucleophilic attack results in a favorable 7-exo-trig ring closure, opening the β-lactam and forming the thermodynamically more stable seven-membered 2-oxoazepane ring in high yields (81-83%). researchgate.net This intramolecular coupling and rearrangement sequence provides a direct pathway to quaternary α,α-2-oxoazepane α-amino acids from ornithine-derived precursors. researchgate.net

Stereoselective and Enantioselective Synthesis

Achieving stereochemical control is paramount in the synthesis of complex molecules like this compound. Methodologies have been developed to control both the relative (diastereoselective) and absolute (enantioselective) stereochemistry of the final product.

Strategies for Enantiopure 3-Methyl-2-oxoazepane-3-carboxylate Derivatives

The synthesis of enantiomerically pure derivatives is most effectively accomplished by utilizing precursors from the chiral pool. The synthesis of enantiopure 4-amino-3-methyl-2-oxoazepane-4-carboxylate derivatives, close analogs of the target compound, relies on a β-lactam rearrangement pathway starting from ornithine. researchgate.net The stereoselective preparation is initiated by using enantiomerically pure 2S-chloropropionic acid to create the desired 3S-methyl configuration on the azetidinone intermediate. researchgate.net The subsequent Pd-C catalyzed hydrogenolysis and intramolecular cyclization proceed without disturbing the existing stereocenters, thus transferring the chirality from the precursor to the final 2-oxoazepane product. researchgate.net The structure and absolute configuration of these enantiopure products have been confirmed through X-ray diffraction analysis. researchgate.net

Diastereoselective Control in Ring Formation and Subsequent Transformations

Diastereoselective control is critical when multiple stereocenters are being created or modified. In the synthesis of 3-methyl-2-oxoazepane derivatives via the β-lactam route, the initial control of the cyclization to form the four-membered ring is exclusively directed by the configuration of the N-2-chloropropionyl group attached to the ornithine derivative. researchgate.net This ensures a high degree of diastereoselectivity in the formation of the β-lactam precursor.

Alternative strategies for achieving diastereoselectivity in the formation of azepane rings include piperidine (B6355638) ring expansion. This method has been used to prepare diastereomerically pure azepane derivatives with excellent yield and exclusive stereoselectivity. rsc.org Furthermore, late-stage functionalization of existing azepane scaffolds, such as through hydroboration and oxidation, can proceed with a high degree of diastereoselectivity, allowing for the controlled installation of additional functional groups on the seven-membered ring. nih.gov

Utilization of Chiral Building Blocks and Precursors

The use of chiral building blocks is a cornerstone of asymmetric synthesis, providing an efficient route to optically pure compounds. nih.gov Chiral natural products, such as amino acids, serve as readily available and inexpensive sources of chirality.

In the context of this compound, the amino acid L-ornithine is an ideal chiral precursor. researchgate.net By applying a synthetic route that converts ornithine into a substituted β-lactam, the inherent chirality of the starting amino acid is carried through the synthetic sequence. researchgate.net The final intramolecular rearrangement to form the 2-oxoazepane ring system retains this chirality, leading to the formation of enantiomerically pure products. researchgate.net This approach avoids the need for chiral separation or asymmetric catalysis in the later stages of the synthesis, making the process more efficient.

Organocatalytic Asymmetric Synthesis Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green and efficient alternative to metal-based catalysts. nih.gov These small organic molecules can effectively catalyze a wide range of transformations with high stereoselectivity. While a direct organocatalytic synthesis for this compound is not prominently documented, the principles are applicable to the synthesis of chiral N-heterocycles.

For instance, chiral bifunctional amine-squaramide catalysts have been successfully used in the asymmetric vinylogous Michael addition to create optically active γ-substituted butyrolactams with excellent diastereoselectivities and enantioselectivities. rsc.org Similarly, cinchona-derived amino-squaramide catalysts are effective in producing highly substituted pyrrolidines. rsc.org These approaches demonstrate the potential for organocatalysts to construct chiral lactam systems, suggesting that a similar strategy could be developed for the asymmetric synthesis of substituted 2-oxoazepanes or their precursors.

Advanced Synthetic Techniques and Sustainable Chemistry Approaches

Modern synthetic chemistry emphasizes the development of efficient, atom-economical, and environmentally benign methodologies. Several advanced techniques are applicable to the synthesis of azepane and caprolactam ring systems.

One powerful method is Ring-Closing Metathesis (RCM), which has been used to create a variety of functionalized α-amino caprolactams. lookchem.com This technique, often employing Grubbs' catalysts, shows a high tolerance for various functional groups and provides a facile pathway to substituted seven-membered lactams in good to excellent yields. lookchem.com

Tandem reactions, which combine multiple transformations into a single step, offer increased efficiency. A copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes has been developed for the selective preparation of trifluoromethyl-substituted azepine-2-carboxylates. nih.gov This process involves an intermolecular amine addition followed by an intramolecular cyclization. nih.gov

The principles of green chemistry are also being applied, with a focus on developing more sustainable processes. nih.gov Organocatalysis, as mentioned previously, is a key component of this effort due to the lower toxicity and greater stability of the catalysts compared to many metal-based systems. nih.gov

| Reaction | Catalyst/Reagents | Key Feature | Yield | Reference |

| Intramolecular Rearrangement | Pd-C, H₂ | Converts Ornithine-derived β-lactam to 2-oxoazepane ring. | 81-83% | researchgate.net |

| Piperidine Ring Expansion | Not Specified | Diastereomerically pure azepane formation. | Excellent | rsc.org |

| Ring-Closing Metathesis | Grubbs' Catalyst | Forms functionalized α-amino caprolactams. | Good to Excellent | lookchem.com |

| Tandem Amination/Cyclization | Cu(I) complex | Forms substituted azepine-2-carboxylates from allenynes. | Moderate to Good | nih.gov |

Catalytic Hydrogenolysis for Azepane Ring Formation (e.g., Pd-C catalysis)

Catalytic hydrogenolysis is a powerful and widely used method in the synthesis of nitrogen-containing heterocycles. Palladium on carbon (Pd/C) is a common heterogeneous catalyst for these reactions, valued for its high efficiency and the ease with which it can be recovered and recycled. researchgate.net This method is particularly effective for the reduction of various functional groups and for the cleavage of certain chemical bonds to facilitate ring formation or modification. masterorganicchemistry.com

In the context of azepane synthesis, Pd/C-catalyzed hydrogenation is frequently employed for the saturation of precursor rings or for the removal of protecting groups under mild conditions. mdpi.com For instance, N-benzyl protecting groups, often used in amine synthesis, can be efficiently cleaved via hydrogenolysis. researchgate.net This deprotection step is often crucial in the final stages of a synthetic sequence to yield the desired azepane core.

A key challenge in catalytic hydrogenation is achieving chemoselectivity, where a specific functional group is reduced in the presence of other reducible groups. organic-chemistry.org The high activity of Pd/C can sometimes lead to a lack of selectivity. mdpi.com To address this, catalyst poisons can be introduced into the reaction. Diphenylsulfide, for example, has been used as a catalyst poison to moderate the activity of Pd/C. mdpi.comorganic-chemistry.org This allows for the selective hydrogenation of olefins and acetylenes without affecting other sensitive groups like aromatic carbonyls, halogens, benzyl (B1604629) esters, or N-Cbz protective groups. organic-chemistry.org

Recent studies have also uncovered novel mechanistic pathways for reactions on palladium surfaces. One such pathway is "reductive hydrolysis," where the cleavage of aryl ethers is initiated by the partial hydrogenation of the aromatic ring, creating enol ether intermediates that are highly susceptible to attack by water. pnnl.gov This mechanism, which requires both H₂ and water, contrasts with traditional acid-catalyzed hydrolysis and highlights the complex reactivity achievable with palladium catalysts. pnnl.gov

Table 1: Applications of Pd/C Catalysis in Heterocyclic Synthesis

| Application | Catalyst System | Key Feature | Reference |

|---|---|---|---|

| N-Debenzylation | Pd/C or Pd(OH)₂/C with H₂ | High efficiency and good atom economy for removing N-benzyl protecting groups. | researchgate.net |

| Chemoselective Hydrogenation | Pd/C with Diphenylsulfide | Selectively reduces olefins/acetylenes in the presence of other functional groups. | mdpi.comorganic-chemistry.org |

| Reductive Hydrolysis | Pd/C in aqueous phase with H₂ | Cleavage of aryl C-O bonds via partial ring hydrogenation followed by hydrolysis. | pnnl.gov |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. shd-pub.org.rs By using microwave irradiation, reaction mixtures can be heated rapidly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of various heterocyclic systems, including azepanes. shd-pub.org.rs

A notable example of the benefits of microwave assistance is in the stereoselective synthesis of hydroxylated azepane derivatives. nih.gov In one synthetic route, a key step involved the hydrolytic ring opening of an oxazolidinone to furnish an amine precursor required for the formation of the azepane ring. nih.gov Under conventional heating at 80 °C, this reaction required over 24 hours to achieve an 81% yield. nih.gov However, by employing microwave irradiation, the reaction time was reduced to just one hour, and the yield improved to 89%. nih.gov This demonstrates the power of microwave-assisted protocols to enhance the efficiency of crucial synthetic steps. nih.govacs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Hydrolysis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | > 24 hours | 1 hour |

| Yield | 81% | 89% |

| Reference | nih.gov |

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a key goal in green chemistry, as it eliminates the environmental and safety issues associated with volatile organic compounds (VOCs). nih.gov These protocols often involve heating a mixture of neat reactants, sometimes in the presence of a catalyst, to drive the reaction forward. This approach can lead to high product yields, simplified work-up and purification procedures, and a more environmentally benign synthetic process. nih.gov

Electrochemical Synthesis Methodologies

Electrochemical synthesis represents a modern, green approach to constructing complex molecules. By using electricity as a "reagent," these methods can often avoid the need for harsh or toxic chemical oxidants or reductants, thereby minimizing waste. Electrochemical reactions can provide high levels of selectivity and are often conducted under mild conditions.

The application of electrochemistry to the synthesis of azepane-related structures has been demonstrated. For example, a green protocol for the electrochemical synthesis of a fluorescent dye was developed based on the oxidation of imipramine, a molecule featuring a dibenz[b,f]azepine core structure. acs.org This highlights the potential for using electrochemical methods to perform key bond-forming or ring-modification reactions in the synthesis of complex heterocyclic systems like azepanes. acs.org

Principles of Green Chemistry in Azepane Synthesis

The twelve principles of green chemistry, formulated by Paul Anastas and John Warner, provide a framework for designing chemical products and processes that are more sustainable and less harmful to the environment. jddhs.commdpi.com These principles are increasingly guiding synthetic strategies in the pharmaceutical industry, aiming to reduce waste, improve energy efficiency, and use less hazardous substances. researchgate.net

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful than those with low atom economy, like substitutions and eliminations, which generate stoichiometric byproducts. nih.gov Designing synthetic routes that maximize atom economy is a primary goal for sustainable synthesis. researchgate.net

A cornerstone of green chemistry is the use of catalysis to replace stoichiometric reagents. researchgate.net Catalysts are used in small amounts and can, in principle, be recycled, which significantly reduces waste. The design of environmentally benign catalytic systems focuses on several key aspects:

Heterogeneous Catalysts: Solid-supported catalysts, such as Pd/C, are advantageous because they can be easily separated from the reaction mixture by filtration and reused, simplifying product purification and reducing waste. researchgate.net

Photocatalysis: This technology uses light to generate reactive species, offering a sustainable protocol in synthetic chemistry. researchgate.net For example, a photochemical dearomative ring expansion of simple nitroarenes has been developed to prepare complex azepanes. This process is mediated by blue light at room temperature and uses the nitro group as a nitrene precursor to expand the six-membered aromatic ring into a seven-membered azepane system. nih.gov

By integrating these principles, chemists can develop synthetic routes to azepanes and other valuable molecules that are not only efficient and selective but also environmentally responsible. nih.gov

Mechanistic Pathways of Formation Reactions

The synthesis of substituted azepane rings, such as the one in the title compound, can be achieved through various catalytic methods, often involving complex multi-step sequences. These reactions are characterized by specific transition states and intermediates that govern the stereochemical outcome and reaction efficiency.

The formation of azepine scaffolds often proceeds through stepwise mechanisms involving distinct intermediates. acs.org For instance, in gold-catalyzed [4+3] cycloaddition reactions used to form azepines, a proposed mechanism involves the initial isomerization of a propargyl ester by the gold catalyst to form a gold-carbenoid intermediate. acs.orgnih.gov This highly reactive species is then attacked by a nucleophile, such as the nitrogen of an imine, to generate an allylgold intermediate. nih.gov

Subsequent intramolecular nucleophilic addition of the allylgold intermediate onto a pendant electrophile, like an iminium ion, proceeds through a defined transition state. nih.gov The nature of the substituents on the reactants can influence the rate-determining step; for example, electron-donating groups on N-aryl and β-aryl portions of the imine can enhance the reaction rate, supporting a stepwise mechanism where the formation of the iminium intermediate is the rate-limiting step. acs.org

Table 1: Key Intermediates in a Proposed Gold-Catalyzed Azepine Synthesis

| Intermediate | Description | Role in Mechanism |

| Gold-Carbenoid | A reactive species generated from the gold-promoted isomerization of a propargyl ester. | Initial electrophilic species that reacts with a nucleophile. |

| Allylgold Intermediate | Formed after the nucleophilic addition of an imine nitrogen to the gold-carbenoid. | Contains the nucleophilic and electrophilic centers for the subsequent ring-closing step. |

| Iminium Electrophile | A pendant electrophilic group within the allylgold intermediate. | The target for the final intramolecular nucleophilic attack that forms the azepine ring. |

Elucidation of Intramolecular Catalysis in Ring Formation and Rearrangements

Intramolecular catalysis plays a crucial role in the formation and subsequent rearrangement of azepane structures, particularly when functional groups like carboxylic acids are present. Research on related 2-oxoazepane systems has shown that a carboxylic acid group can directly participate in and facilitate ring transformations. nih.gov

In a study on the rearrangement of 4-carboxy-2-oxoazepane α,α-amino acids into 2'-oxopiperidine derivatives, theoretical studies revealed that the carboxylic acid at the 4-position facilitates the reaction, participating directly in intramolecular catalysis. nih.gov This process occurs through a concerted mechanism where the transition state energy is lowered by the involvement of the carboxylic acid group, which acts as a proton shuttle. nih.gov This spontaneous rearrangement involves the breakdown of the amide bond within the seven-membered ring and the formation of a new bond to create a more stable six-membered ring. nih.gov This highlights the ability of the carboxylic acid moiety to act not just as a functional handle but as an internal catalyst that dramatically influences the reactivity and stability of the heterocyclic scaffold.

Nucleophilic Acyl Substitution Reactions of the Carboxylic Acid Moiety

Direct reaction of a carboxylic acid with a nucleophile is often slow because the hydroxyl group is a poor leaving group. Therefore, the carboxyl group must first be activated by converting the -OH into a better leaving group. khanacademy.org

Common activation strategies include:

Conversion to Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride replaces the -OH group with a chlorine atom. khanacademy.orgmsu.eduopenstax.org Acid chlorides are highly reactive towards nucleophiles. The reaction with SOCl₂ proceeds by first converting the carboxylic acid into a reactive acyl chlorosulfite intermediate. openstax.org

Use of Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are widely used, especially in amide bond formation. The carboxylic acid adds to the C=N double bond of DCC, forming a highly reactive O-acylisourea intermediate, which is an excellent leaving group. khanacademy.orgopenstax.org

Conversion to Anhydrides: The carboxylate can react with an acid chloride to form a mixed anhydride (B1165640). This strategy also provides an activated acyl group for nucleophilic attack. masterorganicchemistry.com

Table 2: Common Activating Reagents for Carboxylic Acids

| Reagent | Activating Group | Leaving Group | Typical Application |

| Thionyl Chloride (SOCl₂) | -Cl | SO₂ + Cl⁻ | Synthesis of acid chlorides |

| Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Dicyclohexylurea (DCU) | Amide and ester synthesis |

| Acid Chlorides (R-COCl) | -OCOR | Cl⁻ | Synthesis of anhydrides |

Nucleophilic Attack Profiles at the Carbonyl Carbon

Once the carboxyl group is activated, the carbonyl carbon becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles. msu.edulibretexts.org The general mechanism involves the nucleophile adding to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. khanacademy.orgpressbooks.pub This intermediate then collapses, reforming the carbon-oxygen double bond and expelling the activated leaving group. libretexts.org

The profile of nucleophilic attack depends on the specific nucleophile used, leading to a variety of carboxylic acid derivatives:

Alcohols (R'-OH): Attack by an alcohol on an activated carboxylic acid (or directly under acidic catalysis in a Fischer esterification) yields an ester . openstax.org

Amines (R'-NH₂): Amines are excellent nucleophiles and react readily with activated carboxylic acids to form amides . khanacademy.org

Water (H₂O): Hydrolysis of an activated derivative, such as an acid chloride or anhydride, regenerates the carboxylic acid.

Carboxylates (R'-COO⁻): Reaction with a carboxylate anion leads to the formation of an acid anhydride . masterorganicchemistry.com

The reactivity of the carbonyl carbon is influenced by the nature of the substituent attached to it. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive toward nucleophiles. khanacademy.org

Ring Opening and Ring Contraction Reactions

The seven-membered azepane ring is subject to transformations that alter its size. Ring contraction, in particular, can be a favorable process, driven by the formation of a more stable, less strained six-membered ring.

A notable example is the spontaneous rearrangement of 4-carboxy-2-oxoazepane derivatives into 2'-oxopiperidine structures. nih.gov This reaction represents a ring contraction from a seven-membered to a six-membered ring. Mechanistic studies indicate that this rearrangement involves the cleavage of an amide bond and the formation of a new C-C bond. nih.gov The reaction is believed to proceed through a concerted mechanism, facilitated by the presence of the carboxylic acid group, which acts as an intramolecular catalyst. nih.gov This type of rearrangement underscores the inherent reactivity of the 2-oxoazepane scaffold and its propensity to form thermodynamically more stable piperidine rings.

Other general mechanisms for ring contraction in cyclic ketones include the Favorskii rearrangement, which proceeds through a cyclopropanone (B1606653) intermediate after treatment of an α-halo ketone with a base, and the Wolff rearrangement of α-diazoketones, which involves a ketene (B1206846) intermediate. wikipedia.orgharvard.edu While not directly documented for this compound, these mechanisms represent established pathways for the ring contraction of cyclic carbonyl compounds. Ring-opening reactions can also occur, particularly under harsh conditions or through specific activation of the lactam functionality, though ring contraction to a six-membered ring is often a competing and favorable pathway. mdpi.comnih.gov

Rearrangements to Alternative Heterocyclic Systems (e.g., 2'-Oxopiperidine Amino Acid Derivatives)

While direct studies on this compound are limited, extensive research on analogous 2-oxoazepane α,α-amino acids provides significant insights into their rearrangement to 2'-oxopiperidine-containing β-amino acids. libretexts.org This transformation involves a remarkable ring contraction from a seven-membered azepane ring to a six-membered piperidine ring.

The rearrangement is understood to proceed through the spontaneous breakdown of the amide bond within the azepane ring, followed by the formation of a new bond that constitutes the smaller, six-membered heterocycle. libretexts.org Theoretical studies on similar molecules suggest that this process occurs via a concerted mechanism. The presence of a carboxylic acid group is believed to play a crucial role, potentially participating directly in the intramolecular catalysis of the rearrangement. libretexts.org A water molecule may also act as a catalyst, lowering the energy of the transition state. libretexts.org This rearrangement is notably facile, capable of occurring at room temperature both in solution and upon storage of the parent compound. libretexts.org

The transformation of a 4-carboxy-2-oxoazepane α,α-amino acid ester to a 2'-oxopiperidine-containing β(2,3,3)-amino acid upon hydrolysis serves as a well-documented example of this phenomenon. libretexts.org

Table 1: Rearrangement of 2-Oxoazepane Derivatives

| Starting Material | Product | Ring System Change | Key Feature |

|---|

Influence of Reaction Conditions on Stereochemical Outcomes of Ring Transformations

The stereochemical outcome of the rearrangement of 2-oxoazepane derivatives to 2'-oxopiperidine systems is highly dependent on the reaction conditions. Specifically, the acidity or basicity of the medium plays a pivotal role in controlling the stereoselectivity of the transformation.

Under acidic conditions, the hydrolysis of 2-oxoazepane α,α-amino acid esters has been shown to proceed with complete stereoselectivity, yielding a single stereoisomer of the resulting 2'-oxopiperidine-containing β-amino acid. libretexts.org This high degree of stereocontrol is a significant advantage for synthetic applications where specific stereoisomers are desired. In contrast, basic hydrolysis of the same starting materials can lead to a mixture of stereoisomers.

Table 2: Influence of pH on Stereochemical Outcome of Rearrangement

| Reaction Condition | Starting Material | Product Stereochemistry |

|---|---|---|

| Acidic Hydrolysis | 2-Oxoazepane α,α-amino acid ester | Totally stereoselective |

Decarboxylative Functionalization Pathways

As a β-keto acid analogue (specifically, a cyclic α-substituted β-amino acid, where the lactam carbonyl is in the β-position relative to the carboxyl group), this compound is expected to be susceptible to decarboxylation upon heating. This reaction involves the loss of carbon dioxide (CO₂) and would lead to the formation of 3-methylazepan-2-one.

The generally accepted mechanism for the decarboxylation of β-keto acids proceeds through a cyclic, six-membered transition state. masterorganicchemistry.com In this concerted pericyclic reaction, the carboxylic acid proton is transferred to the carbonyl oxygen, while the C-C bond between the carboxyl group and the α-carbon is cleaved. masterorganicchemistry.com This process results in the formation of an enol intermediate, which then tautomerizes to the more stable keto form. masterorganicchemistry.com

For this compound, the decarboxylation would proceed as follows:

Formation of a cyclic transition state involving the carboxylic acid group and the lactam carbonyl.

Concerted bond cleavage and formation, leading to the elimination of CO₂ and the generation of an enol intermediate (3-methyl-3,4,5,6-tetrahydro-2H-azepin-2-ol).

Tautomerization of the enol to the final product, 3-methylazepan-2-one.

This decarboxylative pathway represents a potential route for the functionalization of the 3-position of the azepane ring. While specific studies on the decarboxylative functionalization of this compound are not prevalent, the general principles of β-keto acid chemistry suggest that this is a viable and predictable reaction pathway.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2'-Oxopiperidine Amino Acid Derivatives |

| 2-Oxoazepane α,α-amino acids |

| 2'-Oxopiperidine-containing β-amino acids |

| 4-carboxy-2-oxoazepane α,α-amino acid ester |

| 2'-oxopiperidine-containing β(2,3,3) -amino acids |

| 3-methylazepan-2-one |

Derivatization Strategies and Functional Group Transformations of 3 Methyl 2 Oxoazepane 3 Carboxylic Acid

Esterification Methodologies

The conversion of the carboxylic acid group of 3-Methyl-2-oxoazepane-3-carboxylic acid into an ester is a fundamental transformation that can be achieved through several distinct protocols. These methods range from direct, acid-catalyzed reactions to the use of highly reactive intermediates for selective ester formation.

Fischer-Speier esterification, a classic and widely employed method, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.comathabascau.ca This equilibrium-driven process typically utilizes an excess of the alcohol to shift the equilibrium towards the formation of the ester. masterorganicchemistry.com For the esterification of this compound, this would involve its reaction with a chosen alcohol (e.g., methanol (B129727), ethanol) and a catalyst such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction mechanism proceeds through protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. Subsequent proton transfer and elimination of water yield the desired ester. masterorganicchemistry.comyoutube.com

Table 1: Key Aspects of Fischer Esterification

| Feature | Description |

|---|---|

| Reactants | This compound, an alcohol (often in excess) |

| Catalyst | Strong acid (e.g., H₂SO₄, TsOH) |

| Byproduct | Water |

| Driving Force | Use of excess alcohol or removal of water |

To facilitate esterification under milder conditions, the carboxylic acid can be converted into a more reactive "activated" form. A common strategy is the formation of N-hydroxysuccinimide (NHS) esters. This involves reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent, such as a carbodiimide. google.com The resulting succinimidyl ester is a stable, yet reactive intermediate that readily undergoes nucleophilic acyl substitution with alcohols to form the corresponding ester. This method is particularly useful in peptide chemistry for forming covalent peptide bonds. google.com

Another approach to activation is the formation of mixed anhydrides. This can be achieved by reacting the carboxylic acid with a chloroformate, for instance. The resulting mixed anhydride (B1165640) is a highly reactive species that can then be treated with an alcohol to yield the desired ester.

For the selective and rapid formation of methyl esters, diazomethane (B1218177) (CH₂N₂) offers a highly efficient, albeit hazardous, option. libretexts.orglibretexts.org Carboxylic acids react readily with diazomethane to produce methyl esters with nitrogen gas as the only byproduct. libretexts.orgyoutube.com The mechanism involves an initial acid-base reaction where the carboxylic acid protonates the diazomethane. The resulting carboxylate anion then acts as a nucleophile in an Sₙ2 reaction, displacing the exceptionally stable nitrogen gas leaving group. libretexts.orglibretexts.org Due to the toxic and explosive nature of diazomethane, it is often generated in situ for immediate use. A safer alternative is trimethylsilyldiazomethane (B103560) (TMS-diazomethane), which reacts with carboxylic acids to give methyl esters, often in the presence of methanol. commonorganicchemistry.com

Table 2: Comparison of Esterification Methods

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst | Equilibrium-driven, requires excess alcohol or water removal. masterorganicchemistry.com |

| Activated Esters | NHS, Coupling Agent | Milder conditions, forms a stable, reactive intermediate. google.com |

| Diazomethane | Diazomethane or TMS-diazomethane | High-yielding for methyl esters, hazardous reagent. libretexts.orglibretexts.orgcommonorganicchemistry.com |

Amidation Reactions

The synthesis of amides from this compound is another crucial derivatization strategy. This transformation is typically achieved by activating the carboxylic acid to facilitate its reaction with an amine.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used as coupling agents to promote amide bond formation. wikipedia.orglibretexts.orgtaylorandfrancis.com These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. wikipedia.orglibretexts.orgnih.gov This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide and a urea (B33335) byproduct. wikipedia.orglibretexts.org The choice between DCC and EDC often depends on the desired workup procedure; the dicyclohexylurea byproduct of DCC is largely insoluble in many organic solvents and can be removed by filtration, whereas the urea derived from EDC is water-soluble, facilitating its removal by aqueous extraction. peptide.com To improve yields and suppress side reactions, such as the formation of N-acylurea, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included in the reaction mixture. umn.eduresearchgate.net

Table 3: Common Carbodiimide Coupling Agents

| Reagent | Acronym | Byproduct Solubility | Common Applications |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Insoluble in many organic solvents | Solution-phase synthesis |

Beyond carbodiimides, a variety of other reagents can be employed for the in situ activation of carboxylic acids for subsequent amidation. youtube.com These methods often involve the conversion of the carboxylic acid into a highly reactive intermediate that is immediately trapped by the amine present in the reaction mixture. For instance, coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can be used to efficiently form amides from carboxylic acids and amines. nih.govresearchgate.net These reactions are typically rapid and high-yielding. nih.gov The general principle involves the formation of an activated species that is more electrophilic than the starting carboxylic acid, thereby facilitating the nucleophilic attack by the amine. youtube.commdpi.com

Reduction of the Carboxyl Group

The carboxyl group of this compound is a prime site for reduction to yield either alcohol or aldehyde functionalities. The choice of reducing agent and reaction conditions dictates the final product.

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. chemguide.co.uk For a compound like this compound, powerful reducing agents are required to achieve this conversion.

To Primary Alcohols: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting carboxylic acids to primary alcohols. britannica.comlibretexts.orglibretexts.org The reaction typically proceeds in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk This process involves the initial formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. chemguide.co.uklibretexts.org Due to the high reactivity of LiAlH₄, it is not possible to isolate the aldehyde intermediate using this method. chemguide.co.uklibretexts.org Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent for this transformation and offers a milder alternative to LiAlH₄. britannica.com

To Aldehydes: Direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more susceptible to reduction than the starting acid. quora.com Therefore, a two-step process is generally employed. First, the carboxylic acid is converted into a more reactive derivative, such as an acid chloride or an ester. quora.com The resulting acid chloride can then be reduced to the aldehyde using a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), which is selective for the acid chloride over the aldehyde product. libretexts.org Alternatively, conversion to an ester followed by reduction with diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C) can also yield the aldehyde. libretexts.orgquora.com

The following table summarizes the reagents and expected products for the reduction of the carboxyl group.

| Reagent | Product | Functional Group Transformation |

| Lithium aluminum hydride (LiAlH₄) | (3-Methyl-2-oxoazepan-3-yl)methanol | Carboxylic acid to Primary alcohol |

| Borane (BH₃·THF) | (3-Methyl-2-oxoazepan-3-yl)methanol | Carboxylic acid to Primary alcohol |

| 1. Thionyl chloride (SOCl₂) 2. LiAlH(Ot-Bu)₃ | 3-Methyl-2-oxoazepane-3-carbaldehyde | Carboxylic acid to Aldehyde |

| 1. Alcohol/Acid catalyst 2. DIBAL-H (-78 °C) | 3-Methyl-2-oxoazepane-3-carbaldehyde | Carboxylic acid to Aldehyde |

Formation of Acid Halides and Anhydrides

Converting the carboxylic acid moiety into more reactive intermediates like acid halides and anhydrides is crucial for facilitating subsequent reactions such as amidation and esterification.

Acid Halides: Acid chlorides are commonly prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). gcwgandhinagar.comrsc.org These reactions efficiently replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the highly reactive 3-Methyl-2-oxoazepane-3-carbonyl chloride. This intermediate is a valuable precursor for creating amides and esters.

Anhydrides: Symmetrical or mixed anhydrides can also be formed. Symmetrical anhydrides are typically generated by reacting the carboxylic acid with a dehydrating agent. Mixed anhydrides, which are particularly useful in peptide synthesis, are often formed by reacting the N-protected amino acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM). researchgate.netresearchgate.netthieme-connect.decdnsciencepub.com This method creates a mixed carbonic-carboxylic anhydride, which is highly activated towards nucleophilic attack at the amino acid carbonyl carbon. thieme-connect.de

| Reagent(s) | Product Type | Intermediate Formed |

| Thionyl chloride (SOCl₂) | Acid Halide | 3-Methyl-2-oxoazepane-3-carbonyl chloride |

| Oxalyl chloride ((COCl)₂) | Acid Halide | 3-Methyl-2-oxoazepane-3-carbonyl chloride |

| Isobutyl chloroformate, N-methylmorpholine | Mixed Anhydride | Mixed carbonic-carboxylic anhydride |

Strategies for Protecting Group Incorporation and Removal

In multifunctional molecules like this compound, protecting groups are essential for masking reactive sites to prevent unwanted side reactions during synthesis. altabioscience.com The key functional groups requiring protection are the carboxylic acid and the lactam nitrogen. The concept of orthogonality, where protecting groups can be removed under different specific conditions without affecting others, is a critical strategy. iris-biotech.defiveable.me

Carboxylic Acid Protection: The carboxyl group is typically protected as an ester. oup.comddugu.ac.in Common choices include methyl, ethyl, benzyl (B1604629) (Bn), and tert-butyl (tBu) esters. oup.com

Methyl/Ethyl Esters: Formed under Fischer esterification conditions (alcohol with an acid catalyst) and removed by base-catalyzed hydrolysis. oup.com

Benzyl (Bn) Esters: Incorporated using benzyl alcohol and an acid catalyst, and cleaved by hydrogenolysis (H₂/Pd-C), which is a mild condition that does not affect many other functional groups. gcwgandhinagar.com

tert-Butyl (tBu) Esters: Formed using isobutylene (B52900) and an acid catalyst. They are stable to base but can be removed under acidic conditions, such as with trifluoroacetic acid (TFA). iris-biotech.deoup.com

Lactam Nitrogen (Amide) Protection: The N-H group of the lactam can be protected to prevent its reaction under certain conditions, for instance, with strong bases or electrophiles. Common protecting groups for amides and lactams include:

Boc (tert-Butoxycarbonyl): The Boc group can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable to many conditions but is readily removed with strong acids like TFA. iris-biotech.de The combination of a Boc-protected nitrogen and a benzyl-protected carboxylate offers an orthogonal protection scheme.

Cbz (Benzyloxycarbonyl): Also known as the Z group, it is introduced using benzyl chloroformate (CbzCl) and is typically removed by hydrogenolysis, the same method used for benzyl esters. peptide.com

Fmoc (9-Fluorenylmethoxycarbonyl): This group is introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine (B6355638). altabioscience.comiris-biotech.de The Fmoc/tBu pairing is a widely used orthogonal strategy in peptide synthesis. iris-biotech.de

The choice of protecting groups depends on the planned reaction sequence, ensuring that each group can be selectively removed without disturbing other protected functionalities or the molecular backbone.

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

| Carboxylic Acid | Methyl Ester | -Me | Methanol, H⁺ | Base (e.g., NaOH) |

| Carboxylic Acid | Benzyl Ester | -Bn | Benzyl alcohol, H⁺ | H₂, Pd/C (Hydrogenolysis) |

| Carboxylic Acid | tert-Butyl Ester | -tBu | Isobutylene, H⁺ | Strong Acid (e.g., TFA) |

| Lactam Nitrogen | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) |

| Lactam Nitrogen | Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (CbzCl) | H₂, Pd/C (Hydrogenolysis) |

| Lactam Nitrogen | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |

Structural Elucidation and Spectroscopic Characterization of 3 Methyl 2 Oxoazepane 3 Carboxylic Acid

X-ray Crystallography for Determination of Absolute Configuration and Conformation

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule, providing unequivocal proof of its absolute configuration and solid-state conformation. nih.gov For a chiral molecule like 3-Methyl-2-oxoazepane-3-carboxylic acid, which possesses a stereocenter at the C3 position, X-ray crystallography can distinguish between the (R) and (S) enantiomers. researchgate.net

The analysis of a suitable single crystal would yield detailed information on bond lengths, bond angles, and torsion angles. This data would reveal the specific conformation adopted by the seven-membered azepane ring in the crystal lattice, which is typically a twist-chair or boat-like conformation to minimize steric strain. Furthermore, the crystallographic data would show the relative orientation of the equatorial or axial positions of the methyl and carboxylic acid substituents at the C3 position.

The determination of the absolute configuration is achieved through the analysis of anomalous dispersion effects, particularly when using copper radiation. ed.ac.uk The refinement of the crystallographic data yields a Flack parameter; a value close to zero for a given configuration confirms that the structural model corresponds to the correct enantiomer. ox.ac.uk In the solid state, intermolecular interactions, such as hydrogen bonding between the carboxylic acid group of one molecule and the lactam carbonyl or amine of another, would also be clearly elucidated, defining the crystal packing arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the structure of this compound in solution, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, and their proximity to neighboring protons through spin-spin coupling. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm. libretexts.org The proton attached to the nitrogen atom of the lactam would also appear as a broad signal. The protons of the methylene (B1212753) groups (CH₂) in the azepane ring would resonate as complex multiplets. The methyl group (CH₃) at the C3 position, being attached to a quaternary carbon, would appear as a distinct singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbons are the most deshielded, with the carboxylic acid carbonyl (COOH) expected in the 170-185 ppm range and the lactam carbonyl (C=O) also appearing in a similar downfield region. libretexts.orglibretexts.org The quaternary carbon at the C3 position would be identifiable, along with the carbons of the methylene groups in the ring and the methyl group carbon, which would be found at the most upfield position. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 10.0 - 12.0 (broad s) | 170 - 185 |

| Lactam C=O | - | 170 - 185 |

| C3 | - | 45 - 60 |

| C3-CH₃ | ~1.3 (s) | 15 - 25 |

| Azepane CH₂ | 1.5 - 3.5 (m) | 25 - 50 |

| NH | 6.0 - 8.0 (broad s) | - |

Two-dimensional NMR experiments are crucial for confirming the precise connectivity of the atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly valuable as it shows correlations between protons and carbons that are separated by two or three bonds. princeton.edu

For this compound, key HMBC correlations would include:

A correlation between the protons of the methyl group and the quaternary C3 carbon, the lactam carbonyl carbon (C2), and the carboxylic acid carbonyl carbon.

Correlations between the protons on the C4 methylene group and the C3 and C5 carbons.

Correlations between the protons on the C7 methylene group and the lactam carbonyl carbon (C2).

These correlations would allow for the unambiguous assembly of the molecular skeleton, confirming the placement of the methyl and carboxylic acid groups on the same carbon atom (C3) adjacent to the lactam carbonyl.

While X-ray crystallography provides the solid-state structure, NMR spectroscopy can offer insights into the molecule's preferred conformation in solution. The coupling constants (J-values) between adjacent protons in the azepane ring, obtained from the high-resolution ¹H NMR spectrum, can be used to estimate the dihedral angles between them via the Karplus equation. This information helps to determine the dominant ring conformation, such as a twist-chair or other low-energy arrangement.

Additionally, Nuclear Overhauser Effect (NOE) experiments can identify protons that are close to each other in space, regardless of whether they are connected through bonds. For instance, observing an NOE between the methyl protons and specific protons on the azepane ring would provide critical constraints for building a three-dimensional model of the molecule's solution-state conformation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound is expected to be dominated by characteristic absorptions from its two carbonyl groups and the hydroxyl group.

O-H Stretch: The hydroxyl group of the carboxylic acid gives rise to a very broad and strong absorption band, typically spanning from 2500 to 3300 cm⁻¹. libretexts.orglibretexts.org This broadness is a result of extensive hydrogen bonding.

C=O Stretch (Carboxylic Acid): The carbonyl of the carboxylic acid group typically shows a strong, sharp absorption between 1700 and 1725 cm⁻¹ for hydrogen-bonded dimers. spectroscopyonline.com

C=O Stretch (Lactam): Seven-membered lactams (caprolactams) exhibit a strong carbonyl absorption band generally found in the region of 1650-1680 cm⁻¹. pg.edu.pl The presence of two distinct C=O stretching bands would be a key diagnostic feature in the IR spectrum.

C-O Stretch and O-H Bend: The C-O stretch of the carboxylic acid is expected between 1210-1320 cm⁻¹, and a broad O-H out-of-plane bend is often observed around 900-960 cm⁻¹. spectroscopyonline.comorgchemboulder.com

Table 2: Expected Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Lactam | C=O Stretch | 1650 - 1680 | Strong |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

| Carboxylic Acid | O-H Bend | 900 - 960 | Medium, Broad |

Analysis of Hydrogen Bonding Effects on Spectroscopic Signatures

The molecular structure of this compound contains both a carboxylic acid group (-COOH) and a lactam (a cyclic amide, -NH-C=O) group. Both of these functional groups are capable of participating in intermolecular hydrogen bonding, acting as both hydrogen bond donors (the -OH and -NH protons) and acceptors (the carbonyl oxygens). In condensed phases, carboxylic acids typically exist as hydrogen-bonded dimers. orgchemboulder.com This extensive hydrogen bonding has a profound and characteristic impact on the compound's spectroscopic signatures, particularly in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Infrared (IR) spectroscopy , the O-H stretching vibration of the carboxylic acid group is one of the most distinctive features. Due to strong hydrogen bonding, this absorption appears as a very broad and intense band, typically spanning the region from 2500 to 3300 cm⁻¹. libretexts.org This broadness is a direct result of the collective vibrational modes of the hydrogen-bonded network. Furthermore, hydrogen bonding affects the carbonyl (C=O) stretching frequencies. The C=O stretch of a dimeric carboxylic acid is observed at a lower frequency (around 1710 cm⁻¹) compared to a non-hydrogen-bonded (monomeric) acid (around 1760 cm⁻¹). libretexts.org The lactam C=O stretch is also influenced by hydrogen bonding.

In ¹H Nuclear Magnetic Resonance (NMR) spectroscopy , the proton of the carboxylic acid's hydroxyl group is highly deshielded due to both the electronegativity of the adjacent oxygen atoms and the effects of hydrogen bonding. libretexts.org Consequently, its resonance signal appears significantly downfield, typically in the 10-12 ppm range. The signal is often broad and may not show coupling to adjacent protons. This downfield shift and signal broadening are considered diagnostic for carboxylic acid protons involved in hydrogen bonding. libretexts.org

The following table summarizes the expected effects of hydrogen bonding on the key spectroscopic signals of this compound.

| Spectroscopic Technique | Functional Group | Effect of Hydrogen Bonding | Expected Signature |

| Infrared (IR) | Carboxylic Acid O-H | Causes significant band broadening and a shift to lower frequency. | Very broad, strong absorption from ~2500-3300 cm⁻¹. orgchemboulder.comlibretexts.org |

| Carboxylic Acid C=O | Shifts absorption to lower wavenumber due to weakening of the double bond. | Strong absorption around 1710 cm⁻¹ (for dimer). libretexts.org | |

| Lactam N-H | Causes band broadening. | Broad absorption around 3200 cm⁻¹. | |

| Lactam C=O | Shifts absorption to lower wavenumber. | Strong absorption shifted to a lower frequency. | |

| ¹H NMR | Carboxylic Acid O-H | Deshields the proton, leading to a large downfield chemical shift and signal broadening. | Broad singlet signal in the 10-12 ppm range. libretexts.org |

| Lactam N-H | Deshields the proton, resulting in a downfield chemical shift. | Broad signal typically in the 5-8 ppm range. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elucidating the structure of compounds based on the mass-to-charge ratio (m/z) of their ions. pitt.edu For this compound, MS provides crucial information for its identification and characterization.

Molecular Weight Determination and Fragmentation Pattern Analysis

The molecular formula for this compound is C₈H₁₃NO₃. This gives it a calculated molecular weight of approximately 171.19 g/mol . In a typical mass spectrometry experiment, this compound would be ionized, and the resulting molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be detected at an m/z value corresponding to its molecular weight.

Upon ionization, particularly with energetic methods like Electron Impact (EI), the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of this fragmentation pattern provides a fingerprint for the molecule's structure. For this compound, several fragmentation pathways are predictable based on its functional groups.

Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (·OH) resulting in an [M-17]⁺ peak, and the loss of a carboxyl radical (·COOH) leading to an [M-45]⁺ peak. libretexts.org The structure also contains a lactam ring and a methyl group, which can lead to further specific fragmentation pathways, such as the loss of the methyl radical (·CH₃) to give an [M-15]⁺ peak or cleavage of the azepane ring.

The table below outlines the expected key fragments for this compound in mass spectrometry.

| Ion | Proposed Loss | Expected m/z |

| [M]⁺ | Molecular Ion | 171 |

| [M-15]⁺ | Loss of ·CH₃ | 156 |

| [M-17]⁺ | Loss of ·OH | 154 |

| [M-45]⁺ | Loss of ·COOH | 126 |

| [M-59]⁺ | Loss of ·CH₃ and CO₂ | 112 |

Applications in Derivatization-Based Analytical Methodologies

The direct analysis of carboxylic acids by methods like gas chromatography (GC) can be challenging due to their low volatility and potential for thermal degradation. To overcome these issues, targeted chemical modification, or derivatization, is frequently employed. nih.gov Derivatization converts the polar carboxylic acid group into a less polar, more volatile, and more thermally stable functional group, such as an ester or a silyl (B83357) ether. nih.govcolostate.edu

For this compound, several derivatization strategies can be applied to facilitate its analysis:

Esterification: This is one of the most common methods, where the carboxylic acid is converted into an ester, typically a methyl ester. colostate.edu This can be achieved by reacting the compound with methanol (B129727) in the presence of an acid catalyst like BF₃ or AcCl. The resulting methyl ester is significantly more volatile and suitable for GC-MS analysis.

Silylation: This process involves reacting the carboxylic acid with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ester. colostate.edu TMS derivatives are highly volatile and thermally stable, making them ideal for GC-MS analysis. The fragmentation patterns of TMS derivatives are well-characterized and can aid in structural confirmation. sci-hub.se

Amidation: For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization can be used to improve ionization efficiency and chromatographic retention. nih.govnih.gov The carboxylic acid can be activated and reacted with an amine-containing reagent to form an amide. Reagents like 4-bromo-N-methylbenzylamine can be used to introduce a readily ionizable group and a specific isotopic pattern (from bromine), which aids in detection and identification. nih.govresearchgate.net

These derivatization techniques are essential for the robust quantitative and qualitative analysis of this compound in complex matrices.

| Derivatization Method | Reagent Example | Resulting Functional Group | Change in Molecular Weight |

| Esterification | Methanol / BF₃ | Methyl Ester (-COOCH₃) | +14 |

| Silylation | BSTFA | Trimethylsilyl Ester (-COOSi(CH₃)₃) | +72 |

| Amidation | 4-bromo-N-methylbenzylamine | Amide | +198 |

Theoretical and Computational Investigations of 3 Methyl 2 Oxoazepane 3 Carboxylic Acid

Quantum Mechanical Studies of Reaction Mechanisms and Energetics

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms and energetics of chemical reactions. rsc.org For 3-Methyl-2-oxoazepane-3-carboxylic acid, several reactions are of interest, including amide hydrolysis (ring-opening) and decarboxylation.

A QM study of such a reaction would involve mapping the potential energy surface to identify the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (ΔE‡), a critical factor in determining the reaction rate.

For instance, the hydrolysis of the amide bond in the azepane ring would likely proceed through a tetrahedral intermediate. DFT calculations could model the stepwise mechanism, including the nucleophilic attack of a water molecule on the carbonyl carbon, proton transfer steps, and the final cleavage of the C-N bond. The calculated energies of reactants, intermediates, transition states, and products would provide a complete energetic profile of the reaction. Automated reaction path search methods, such as the artificial force-induced reaction (AFIR) method, can be employed to systematically explore potential reaction pathways. rsc.orgacs.org

Table 1: Illustrative Energetic Data for a Hypothetical Reaction Pathway This table presents representative data for a hypothetical reaction, as specific experimental or calculated data for this compound is not available.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound + H₂O | 0.0 |

| TS1 | Transition state for nucleophilic attack | +25.5 |

| Intermediate | Tetrahedral intermediate | +15.2 |

| TS2 | Transition state for C-N bond cleavage | +22.8 |

| Product | Ring-opened amino acid | -5.7 |

Molecular Modeling and Conformational Landscape Analysis

The seven-membered azepane ring of this compound is conformationally flexible. Additionally, the carboxylic acid group can exist in different orientations, primarily the syn and anti conformations, referring to the dihedral angle of the O=C-O-H group. nih.gov Understanding this conformational landscape is crucial as the molecule's shape influences its physical properties and biological activity.

Molecular dynamics (MD) simulations and quantum mechanical calculations are employed to explore this landscape. bohrium.comnih.gov MD simulations can track the atomic movements over time, revealing the accessible conformations and the transitions between them. Quantum mechanical calculations can then provide accurate relative energies for the identified stable conformers. chemrxiv.org Studies on similar cyclic systems, such as ε-caprolactam, have shown that both experimental and theoretical methods are vital for understanding their stability and interactions. researchgate.net For carboxylic acids like acetic acid, while the syn conformation is often favored in the gas phase, the anti conformation can become significantly populated in aqueous solutions due to interactions with solvent molecules. nih.govchemrxiv.org

The azepane ring itself can adopt several low-energy conformations, such as chair and boat forms. The presence of the methyl and carboxylic acid groups at the C3 position will influence the relative stability of these ring conformations. A thorough analysis would involve a systematic search of the potential energy surface to identify all local minima and the energy barriers separating them.

Table 2: Hypothetical Low-Energy Conformers and Their Relative Stabilities This table presents a hypothetical conformational analysis. Specific data for this compound would require dedicated computational studies.

| Conformer | Ring Conformation | Carboxyl Group Orientation | Calculated Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Twist-Chair | syn | 0.00 |

| 2 | Twist-Chair | anti | 1.5 |

| 3 | Boat | syn | 3.2 |

| 4 | Twist-Boat | syn | 4.1 |

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry provides reliable methods for predicting spectroscopic data, which are invaluable for structure elucidation and interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum mechanical approach for calculating NMR chemical shifts. nih.gov By averaging the calculated shifts of the most stable conformers (weighted by their Boltzmann population), a predicted spectrum can be generated that often shows good agreement with experimental data. nih.gov For this compound, one would expect the carboxylic acid proton to have a chemical shift around 10-13 ppm. The carbonyl carbons of the amide and carboxylic acid would appear in the 170-185 ppm range in the ¹³C NMR spectrum. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can accurately predict vibrational frequencies. dtic.mil The IR spectrum of this molecule would be characterized by a very broad O-H stretching band from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region. Two distinct carbonyl (C=O) stretching bands would also be prominent: one for the amide (around 1650-1680 cm⁻¹) and one for the carboxylic acid (around 1700-1730 cm⁻¹). Anharmonic DFT calculations can further refine these predictions to achieve better correlation with experimental near-infrared spectra. acs.org

Table 3: Predicted Characteristic Spectroscopic Data These values are predictions based on typical ranges for the functional groups present and would be refined by specific calculations.

| Spectroscopy | Group | Predicted Value |

|---|---|---|

| ¹H NMR | -COOH | 10-13 ppm |

| ¹³C NMR | -COOH | 175-185 ppm |

| ¹³C NMR | Amide C=O | 170-180 ppm |

| IR | -OH stretch (acid) | 2500-3300 cm⁻¹ (very broad) |

| IR | C=O stretch (acid) | 1700-1730 cm⁻¹ |

| IR | C=O stretch (amide) | 1650-1680 cm⁻¹ |

Electronic Structure Calculations and Reactivity Predictions

The electronic structure of a molecule governs its reactivity. Calculations can provide insights into where a molecule is likely to undergo electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized on the oxygen atoms and the nitrogen atom, while the LUMO would likely be centered on the carbonyl carbons.

Molecular Electrostatic Potential (MEP) Maps: An MEP map provides a visual representation of the charge distribution on the molecule's surface. wolfram.comavogadro.cc Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. wuxiapptec.com In this molecule, the carbonyl oxygens would be regions of high negative potential, and the acidic proton of the carboxyl group would be a site of high positive potential. semanticscholar.orgresearchgate.net